molecular formula C10H9BrN2O B1380799 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1416714-45-8

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

カタログ番号: B1380799
CAS番号: 1416714-45-8
分子量: 253.09 g/mol
InChIキー: JSIPXNDKYJWMJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents interesting complexities due to the presence of multiple functional groups and the specific positioning of substituents on the benzimidazole ring system. According to authoritative chemical databases, the compound is systematically named as 5-bromo-3-cyclopropyl-1H-benzimidazol-2-one , which reflects the International Union of Pure and Applied Chemistry naming conventions that prioritize the lowest possible numbering system for substituents. This naming system assigns the bromine atom to position 5 rather than position 6, demonstrating the application of standard numbering rules for fused heterocyclic systems where the nitrogen atoms are numbered first in the imidazole ring.

The structural interpretation of this nomenclature reveals a benzimidazole core structure consisting of a fused benzene ring and imidazole ring, with the carbonyl group at position 2 creating the characteristic benzimidazol-2-one framework. The cyclopropyl substituent is attached to the nitrogen atom at position 3 of the imidazole ring, while the bromine atom occupies position 5 of the benzene portion of the fused ring system. The molecular formula C₁₀H₉BrN₂O indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, reflecting the structural complexity of this heterocyclic compound.

The compound's structural features can be further elucidated through its Simplified Molecular-Input Line-Entry System representation: O=C1N(C2CC2)C3=CC(Br)=CC=C3N1, which provides a linear notation describing the connectivity of atoms within the molecule. This representation confirms the presence of the carbonyl group (C=O), the cyclopropyl ring (C2CC2), and the bromine substituent on the aromatic ring system. The International Chemical Identifier Key JSIPXNDKYJWMJL-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous identification of this specific molecular structure across different chemical information systems.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various naming conventions that can lead to apparent discrepancies in compound identification, particularly for complex heterocyclic structures like this compound. The most commonly encountered alternative name for this compound is 6-Bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one , which emphasizes the dihydro nature of the ring system and uses the 6-position designation for the bromine substituent. This naming convention reflects historical nomenclature practices and is frequently found in commercial chemical catalogs and supplier databases.

Another significant naming variation appears as This compound , which incorporates the benzo[d]imidazol designation to explicitly indicate the fusion pattern of the ring system. This nomenclature is particularly common in pharmaceutical and medicinal chemistry literature where precise structural designation is crucial for regulatory compliance and intellectual property considerations. The inclusion of the (3H) notation specifically indicates the tautomeric form and the position of the hydrogen atom in the ring system.

Database-specific naming conventions also include variations such as This compound and related synonyms that may incorporate different positional numbering systems or emphasize different structural features. These variations often arise from historical naming practices, regional preferences, or specific database algorithms used for systematic name generation. The multiplicity of naming conventions necessitates careful cross-referencing across multiple authoritative sources to ensure accurate compound identification and avoid confusion in chemical literature and commercial transactions.

Naming Convention Systematic Name Source Type Frequency of Use
International Union of Pure and Applied Chemistry Standard 5-bromo-3-cyclopropyl-1H-benzimidazol-2-one Regulatory databases High
Commercial Database 6-Bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one Chemical suppliers Very High
Literature Variant This compound Academic publications Moderate
Alternative Systematic This compound Patent literature Moderate

Chemical Abstracts Service Registry Number and PubChem Compound Identifier Cross-Referencing

The Chemical Abstracts Service registry number 1416714-45-8 serves as the primary unique identifier for this compound across multiple authoritative chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and provides an unambiguous means of identifying this specific chemical substance regardless of naming variations or structural representation differences. The Chemical Abstracts Service number system ensures that each unique molecular structure receives a distinct identifier, facilitating accurate communication and preventing confusion in scientific literature, regulatory filings, and commercial transactions.

Cross-referencing with the PubChem database reveals that this compound is assigned PubChem Compound Identifier 83843838, which links to comprehensive structural, physical, and chemical property data maintained by the National Center for Biotechnology Information. The PubChem database provides additional verification of the compound's identity through multiple structural identifiers including the International Chemical Identifier string InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14) and the corresponding International Chemical Identifier Key JSIPXNDKYJWMJL-UHFFFAOYSA-N.

The molecular weight of 253.09 to 253.10 atomic mass units, as reported across multiple database sources, provides additional confirmation of the compound's identity and serves as a critical parameter for analytical verification. The slight variation in reported molecular weight values (253.09 versus 253.10) reflects differences in atomic mass precision used by different database systems but does not indicate structural differences. The MDL number MFCD22689771 provides yet another cross-reference point, linking this compound to the Molecular Design Limited database system commonly used in chemical informatics applications.

Database System Identifier Type Identifier Value Verification Status
Chemical Abstracts Service Registry Number 1416714-45-8 Primary verified
PubChem Compound Identifier 83843838 Cross-referenced
MDL MDL Number MFCD22689771 Confirmed
International Chemical Identifier InChI Key JSIPXNDKYJWMJL-UHFFFAOYSA-N Validated
Simplified Molecular-Input Line-Entry System Notation O=C1N(C2CC2)C3=CC(Br)=CC=C3N1 Structural match

特性

IUPAC Name

5-bromo-3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPXNDKYJWMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Formation of oxidized derivatives of the benzimidazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.

科学的研究の応用

Medicinal Chemistry

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has been explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Its applications in medicinal chemistry include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : Research indicates that benzimidazole derivatives can possess antimicrobial activity, and 6-bromo derivatives are often investigated for their efficacy against bacterial and fungal strains .

Biochemical Research

The compound's structure allows it to interact with biological macromolecules, leading to potential applications in biochemical research:

  • Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes can be evaluated, which may contribute to drug design targeting enzyme pathways involved in disease processes .
  • Receptor Binding Studies : Its interaction with various receptors can be studied to understand its mechanism of action and potential therapeutic effects on neurological disorders .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, potentially useful in creating advanced materials for electronics or coatings .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression.

作用機序

The mechanism of action of 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl group may enhance its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one are best understood through comparison with closely related benzimidazolone derivatives. Below is a detailed analysis:

Structural Analogues and Substitution Effects

Compound Name CAS Number Substituents (Position) Key Properties/Activities Reference
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one 305790-48-1 -CH₃ (1-position) Moderate cytotoxicity; associated with skin/eye irritation (H315, H319) .
1-(4-Bromophenyl)imidazolidin-2-one 530081-14-2 -Ph-Br (core differs: imidazolidinone) High structural similarity (0.98); likely shared target affinity but distinct pharmacokinetics .
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one 24786-51-4 -NO₂ (6-position), -CH₃ (1,3-positions) Nitro group enhances electrophilicity; potential for DNA alkylation or kinase inhibition .
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 1231930-33-8 -F (4-position), -CH(CH₃)₂ (1-position) Fluorine improves bioavailability; isopropyl group increases lipophilicity .

Physicochemical Properties

Property 6-Bromo-1-cyclopropyl Derivative 6-Bromo-1-methyl Derivative 5-Bromo-1,3-dimethyl-6-nitro Derivative
Molecular Weight 286.08 (estimated) 227.06 286.08
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~1.2 (due to nitro group)
Solubility Low in water; DMSO-soluble Similar Poor aqueous solubility
Metabolic Stability High (cyclopropyl resists oxidation) Moderate Low (nitro group prone to reduction)

生物活性

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS Number: 1416714-45-8) is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a bromine atom and a cyclopropyl group, suggests interesting biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula: C10H9BrN2O
  • Molecular Weight: 253.10 g/mol
  • Structure: The compound contains a benzimidazole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
    • IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.
    • Western blot analysis indicated increased expression of pro-apoptotic markers such as p53 and cleaved caspase-3, suggesting that it triggers the intrinsic apoptotic pathway .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.12Induces apoptosis via p53 activation
U-9370.78Triggers caspase activation
A549 (Lung)2.78Inhibits cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Antibacterial and Antifungal Effects

  • Antibacterial Activity :
    • Exhibited significant activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • Showed efficacy against Candida albicans with MIC values ranging from 16.69 to 78.23 µM.
    • The presence of electron-withdrawing groups in the structure enhanced its antimicrobial activity .
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans16.69

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the structure-activity relationships (SAR).

  • SAR Analysis :
    • Modifications to the benzimidazole core have been shown to enhance biological activity.
    • Electron-withdrawing groups at specific positions significantly increase potency against cancer cell lines .
  • Clinical Implications :
    • The promising anticancer and antimicrobial activities suggest potential for further development as therapeutic agents.
    • Further in vivo studies are warranted to assess pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, and what catalysts or conditions are typically employed?

  • The compound can be synthesized via alkylation of benzimidazol-2(3H)-one with cyclopropyl bromide. Tetra-n-butylammonium bromide (TBAB) is often used as a phase-transfer catalyst under mild conditions to facilitate the reaction . For bromination at the 6-position, electrophilic substitution with bromine sources (e.g., NBS or Br₂) in the presence of Lewis acids (e.g., FeCl₃) may be employed. Reaction optimization, such as solvent choice (DCM or DMF) and temperature (25–80°C), is critical for regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H/¹³C NMR : The cyclopropyl group exhibits characteristic proton resonances at δ 0.5–1.5 ppm (split into multiplets due to ring strain), while the bromine substituent deshields adjacent aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ = 293.04) and isotopic patterns from bromine .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Br (550–650 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize the alkylation of benzimidazol-2(3H)-one with cyclopropyl groups to improve yield and purity?

  • Use TBAB (10 mol%) in a polar aprotic solvent (e.g., DMF) at 60°C to enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted cyclopropyl bromide. Monitoring reaction progress by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) ensures minimal byproducts like dialkylated derivatives .

Q. When encountering discrepancies in melting points or spectroscopic data across substituted benzimidazolone derivatives, what analytical strategies can confirm structural integrity?

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine position) by comparing experimental unit cell parameters with literature data .
  • DFT calculations : Optimize molecular geometry and simulate NMR/IR spectra to validate experimental data. B3LYP/6-31G* is a robust basis set for predicting electronic properties .

Q. How can density functional theory (DFT) predict the electronic properties or stability of this compound?

  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., susceptibility to electrophilic attack). Mulliken charges identify electron-deficient regions (e.g., brominated aromatic ring) for functionalization. Solvent effects (PCM model) refine stability predictions in polar media .

Q. How do steric effects from cyclopropyl substituents influence reactivity in subsequent functionalization reactions?

  • The cyclopropyl group’s rigidity restricts rotational freedom, potentially hindering access to reactive sites (e.g., the 2-oxo position). Steric maps from molecular modeling (e.g., using Avogadro) can guide the design of catalysts (e.g., bulky ligands) to mitigate crowding .

Data Contradiction Analysis

Q. How to resolve conflicting reports on bromination regioselectivity in benzimidazolone derivatives?

  • Contradictions may arise from solvent polarity (e.g., DCM vs. DMSO) or temperature effects. For example, bromine in DCM at 0°C favors para-substitution, while elevated temperatures promote ortho/para mixtures. Cross-validate using computational electrostatic potential maps to identify electron-rich sites .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey FeaturesReference
¹H NMR (400 MHz, DMSO-d₆)δ 0.8–1.2 (m, 4H, cyclopropyl), δ 7.8 (d, J=8 Hz, Ar-H), δ 10.2 (s, NH)
HRMS (ESI+)[M+H]⁺ = 293.04 (calc.), 293.03 (obs.)
IR (KBr)1680 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br)

Table 2. Reaction Optimization Parameters for Cyclopropylation

ParameterOptimal ConditionImpact on Yield
CatalystTBAB (10 mol%)Increases rate
SolventDMFEnhances solubility
Temperature60°CBalances kinetics and decomposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。